3-(Cyclopropylamino)-butanoic acid
Overview
Description
3-(Cyclopropylamino)-butanoic acid is an organic compound characterized by the presence of a cyclopropyl group attached to an amino group, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylamino)-butanoic acid typically involves the cyclopropanation of suitable precursors followed by amination and carboxylation reactions. One common method includes the cyclopropanation of α-silyl styrenes with aryl diazoacetates, catalyzed by Rhodium complexes, followed by desilylation to yield cyclopropane carboxylates . Subsequent amination and carboxylation steps are carried out under controlled conditions to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropylamino)-butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Cyclopropylamino)-butanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylamino)-butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s binding affinity and activity. The compound may act as an inhibitor or activator of enzymatic pathways, modulating biological processes at the molecular level .
Comparison with Similar Compounds
Cyclopropylglycine: Another cyclopropyl-containing amino acid with similar structural features.
Cyclopropylalanine: A compound with a cyclopropyl group attached to an alanine backbone.
Cyclopropylamine: A simpler analog with only the cyclopropyl and amino groups.
Uniqueness: 3-(Cyclopropylamino)-butanoic acid is unique due to its combination of the cyclopropyl group with a butanoic acid chain, providing distinct chemical reactivity and biological activity compared to other cyclopropyl-containing compounds .
Biological Activity
3-(Cyclopropylamino)-butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is an amino acid analogue characterized by the presence of a cyclopropyl group attached to the amino moiety. This structural feature is believed to influence its interaction with biological targets, particularly in modulating neurotransmitter systems.
Research indicates that this compound exhibits significant binding affinity for the alpha-2-delta subunit of voltage-gated calcium channels. This interaction is crucial for inhibiting neurotransmitter release, which is a key mechanism in managing neuropathic pain and anxiety disorders .
Mechanism | Description |
---|---|
Voltage-Gated Calcium Channels | Inhibits neurotransmitter release by binding to the alpha-2-delta subunit |
Neurotransmitter Modulation | Affects the release of excitatory neurotransmitters, potentially reducing pain signals |
Therapeutic Applications
The compound has been explored for various therapeutic applications, particularly in treating neuropathic pain and anxiety disorders. Its structural similarity to other known agents like pregabalin and gabapentin suggests potential efficacy in these areas.
Case Studies
- Neuropathic Pain Management : A study investigated the efficacy of this compound in a rodent model of neuropathic pain. Results indicated a significant reduction in pain behaviors compared to control groups, suggesting its potential as an analgesic agent .
- Anxiety Disorders : Another research effort focused on the anxiolytic effects of the compound. In behavioral assays, subjects treated with this compound displayed reduced anxiety-like behaviors, highlighting its potential use in anxiety management .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to establish comprehensive pharmacokinetic profiles.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | TBD |
Half-life | TBD |
Metabolism | Hepatic (Phase I and II) |
Safety and Toxicology
Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety implications.
Properties
IUPAC Name |
3-(cyclopropylamino)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(4-7(9)10)8-6-2-3-6/h5-6,8H,2-4H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVHLBXIYYYWFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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